1,2,3,4-Tetrahydroquinolin-5-ol
Overview
Description
1,2,3,4-Tetrahydroquinolin-5-ol: is a heterocyclic organic compound with the molecular formula C9H11NO It is a derivative of quinoline, featuring a partially saturated quinoline ring with a hydroxyl group at the fifth position
Mechanism of Action
Target of Action
Related compounds such as tetrahydroquinoline derivatives have been found to target a variety of biological receptors and enzymes .
Mode of Action
It’s known that tetrahydroquinoline derivatives can interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Result of Action
Action Environment
The action, efficacy, and stability of 1,2,3,4-Tetrahydroquinolin-5-ol can be influenced by various environmental factors. For instance, the compound’s stability may be affected by storage conditions . Furthermore, the compound’s efficacy could be influenced by factors such as the presence of other compounds, pH levels, and temperature.
Biochemical Analysis
Biochemical Properties
1,2,3,4-Tetrahydroquinolin-5-ol interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to have various biochemical and physiological effects, including the modulation of cytokine production, the inhibition of cell proliferation, and the induction of cell death.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cytokine production, inhibiting cell proliferation, and inducing cell death.
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. The compound is stable under normal storage conditions
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrahydroquinolin-5-ol can be synthesized through several methods. One common approach involves the hydrogenation of quinolines . For instance, selective hydrogenation of quinolines over a nitrogen-doped carbon-supported palladium catalyst can yield 1,2,3,4-tetrahydroquinolines under mild conditions . The reaction typically occurs at 50°C and 20 bar hydrogen pressure , resulting in high yields of the desired product.
Another method involves the cyclization of appropriate precursors . For example, the reaction of 2-alkenyl aniline with aldehydes and ethyl cyanoacetate in the presence of a base like DBU can produce highly substituted tetrahydroquinolines .
Industrial Production Methods
Industrial production of this compound often relies on catalytic hydrogenation processes due to their efficiency and scalability. The use of palladium or platinum catalysts supported on various materials, such as activated carbon or alumina, is common. These processes are typically conducted in high-pressure reactors to ensure complete hydrogenation of the quinoline ring.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydroquinolin-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinolinone derivatives.
Reduction: Further reduction can lead to fully saturated quinoline derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Quinolinone derivatives.
Reduction: Fully saturated quinoline derivatives.
Substitution: Various substituted tetrahydroquinolines depending on the substituent introduced.
Scientific Research Applications
1,2,3,4-Tetrahydroquinolin-5-ol has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor agonists/antagonists.
Industry: It is used in the production of dyes, pigments, and other materials.
Comparison with Similar Compounds
1,2,3,4-Tetrahydroquinolin-5-ol can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydroisoquinoline: This compound has a similar structure but lacks the hydroxyl group at the fifth position.
Quinolin-5-ol: This compound has a fully aromatic quinoline ring with a hydroxyl group at the fifth position. It exhibits different chemical reactivity and biological properties compared to its partially saturated counterpart.
The presence of the hydroxyl group and the partially saturated ring structure make this compound unique, providing distinct chemical and biological properties that are valuable in various research and industrial applications.
Properties
IUPAC Name |
1,2,3,4-tetrahydroquinolin-5-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c11-9-5-1-4-8-7(9)3-2-6-10-8/h1,4-5,10-11H,2-3,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AACROBBFQRNFHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC=C2O)NC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10210416 | |
Record name | 5-Quinolinol, 1,2,3,4-tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10210416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61468-43-7 | |
Record name | 5-Hydroxy-1,2,3,4-tetrahydroquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61468-43-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Quinolinol, 1,2,3,4-tetrahydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061468437 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Quinolinol, 1,2,3,4-tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10210416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,4-tetrahydroquinolin-5-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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